molecular formula C10H20N2O4 B558308 boc-Glutaminol CAS No. 133565-42-1

boc-Glutaminol

Cat. No.: B558308
CAS No.: 133565-42-1
M. Wt: 232.28 g/mol
InChI Key: UHPHBGOYBNCKNT-ZETCQYMHSA-N
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Description

Boc-Glutaminol, also known as tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate, is a derivative of glutamine. It is commonly used in peptide synthesis and as a protecting group for amino acids. The compound is characterized by its molecular formula C10H20N2O4 and a molecular weight of 232.3 g/mol.

Mechanism of Action

Target of Action

Boc-Glutaminol, also known as tert-butoxycarbonyl-glutaminol, is a derivative of the amino acid glutamine Considering its structure and the role of glutamine in cellular metabolism, it can be inferred that this compound may interact with enzymes involved in glutamine metabolism .

Mode of Action

The Boc group in this compound is a protective group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable towards most nucleophiles and bases . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected amine group . The Boc group can be removed under mildly acidic conditions .

Biochemical Pathways

Glutamine plays a pivotal role in various biochemical pathways. It is a source of carbon and nitrogen for biosynthesis and is involved in the tricarboxylic acid (TCA) cycle . Glutamine also contributes to the synthesis of nucleotides, glutathione, and other nonessential amino acids

Pharmacokinetics

The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .

Result of Action

Considering the role of glutamine in cellular metabolism, it can be inferred that this compound may influence processes such as energy production, redox homeostasis, and cell signaling .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . Additionally, the presence of other reactive species in the environment could potentially influence the reactivity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Glutaminol is synthesized through the protection of the amino group of glutamine using tert-butyl dicarbonate (Boc2O). The reaction typically involves the following steps:

    Protection of the Amino Group: The amino group of glutamine is protected by reacting it with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine.

    Purification: The resulting Boc-protected glutamine is purified through crystallization or chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of glutamine are reacted with tert-butyl dicarbonate in industrial reactors.

    Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Boc-Glutaminol undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Deprotected Glutaminol: Removal of the Boc group yields free glutaminol.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the reagents used.

Scientific Research Applications

Boc-Glutaminol has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.

    Proteomics Research: this compound is used in the synthesis of peptides and proteins for studying protein-protein interactions and enzyme functions.

    Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.

    Biological Studies: this compound derivatives are used in studying cellular processes and metabolic pathways involving glutamine.

Comparison with Similar Compounds

    Boc-Glutamine: Similar to Boc-Glutaminol but lacks the hydroxyl group.

    Fmoc-Glutaminol: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group for protection.

    Cbz-Glutaminol: Uses the carbobenzoxy (Cbz) group for protection.

Uniqueness: this compound is unique due to its combination of the Boc protecting group and the hydroxyl group, making it versatile for various chemical modifications and applications in peptide synthesis .

Properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPHBGOYBNCKNT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427151
Record name boc-Glutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133565-42-1
Record name boc-Glutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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